molecular formula C15H22O4S B11972151 2-Benzenesulfonyl-2-methyl-octanoic acid CAS No. 92730-78-4

2-Benzenesulfonyl-2-methyl-octanoic acid

Cat. No.: B11972151
CAS No.: 92730-78-4
M. Wt: 298.4 g/mol
InChI Key: BRRBOAFMITZWGZ-UHFFFAOYSA-N
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Description

2-Benzenesulfonyl-2-methyl-octanoic acid is an organic compound with the molecular formula C15H22O4S It is a derivative of benzenesulfonic acid, characterized by the presence of a benzenesulfonyl group attached to a methyl-octanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonyl-2-methyl-octanoic acid typically involves the sulfonylation of a suitable precursor. One common method is the reaction of benzenesulfonyl chloride with 2-methyl-octanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation process. The use of automated systems for monitoring and controlling reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonyl-2-methyl-octanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinyl compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Benzenesulfonyl-2-methyl-octanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonyl-2-methyl-octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog with a sulfonic acid group directly attached to a benzene ring.

    2-Methyl-octanoic acid: The parent compound without the benzenesulfonyl group.

    Sulfonyl chlorides: Compounds with a sulfonyl chloride group, used as intermediates in the synthesis of sulfonyl derivatives.

Uniqueness

2-Benzenesulfonyl-2-methyl-octanoic acid is unique due to the combination of the benzenesulfonyl group and the methyl-octanoic acid backbone. This structure imparts specific chemical properties, such as increased lipophilicity and the ability to participate in a wide range of chemical reactions. Its unique reactivity and potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

92730-78-4

Molecular Formula

C15H22O4S

Molecular Weight

298.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-methyloctanoic acid

InChI

InChI=1S/C15H22O4S/c1-3-4-5-9-12-15(2,14(16)17)20(18,19)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,16,17)

InChI Key

BRRBOAFMITZWGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)O)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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